molecular formula C13H20N2O3S B041015 Articaine CAS No. 23964-58-1

Articaine

Cat. No. B041015
CAS RN: 23964-58-1
M. Wt: 284.38 g/mol
InChI Key: QTGIAADRBBLJGA-UHFFFAOYSA-N
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Description

Synthesis Analysis of Articaine

Articaine is synthesized with a structure similar to other local anesthetics but includes an ester group that is quickly hydrolyzed by esterases. This structural component contributes to its rapid metabolism and low systemic toxicity, allowing for the possibility of repeated injections. Articaine's unique structure, including the ester group, enhances its diffusion through soft tissue and bone, distinguishing it from other local anesthetics (Oertel, Rahn, & Kirch, 1997).

Molecular Structure Analysis of Articaine

The molecular dynamics of articaine reveal its interaction with lipid bilayers, an essential aspect of its function as a local anesthetic. The presence of both charged and uncharged forms of articaine in these bilayers influences various membrane properties. Articaine's ability to form an intramolecular hydrogen bond is a novel mechanism that enhances its diffusion through membranes and connective tissues, a feature that may contribute to its superior bone tissue penetration (Mojumdar & Lyubartsev, 2010).

Chemical Reactions and Properties of Articaine

Articaine's chemical properties, particularly its rapid breakdown to the inactive metabolite articainic acid, are crucial to its pharmacological profile. This rapid metabolism results in a very low systemic toxicity, making articaine suitable for procedures requiring short durations of action where a fast onset of anesthesia is desired. Articaine's structure, including its amide and ester groups, contributes to its intermediate potency and short-acting nature as a local anesthetic (Snoeck, 2012).

Physical Properties Analysis of Articaine

The physical properties of articaine, such as its concentration-dependent effects on lipid bilayer systems, demonstrate its substantial interaction with these membranes. This interaction is evidenced by changes in the membrane area per lipid, mass density distributions, and electrostatic potential in the presence of articaine. These properties are indicative of articaine's ability to perturb the molecular packing of the lipid bilayer, affecting both the polar and hydrophobic regions (Song, Lygre, & Nerdal, 2007).

Chemical Properties Analysis of Articaine

Articaine exhibits specific chemical properties due to its amide structure with an additional ester group. These properties include its interaction with phospholipid bilayers, partitioning into membranes, and effects on membrane properties like dipole electrostatic potential. The presence of the ester group in articaine not only contributes to its rapid metabolism but also influences its pharmacokinetics, making it distinct from other amide-type local anesthetics (Prates et al., 2020).

Scientific Research Applications

  • Dentistry Applications :

    • Articaine is widely used by dentists in Australia, influenced by scientific literature, professional development courses, and peer reports (Yapp, Hopcraft, & Parashos, 2012).
    • It is an intermediate-potency, short-acting amide local anesthetic used for local infiltration or peripheral nerve block in dental procedures (David & Ganapathy, 2020).
    • Studies have shown its efficacy in maxillary infiltration anesthesia, with it being a safer and effective alternative for certain dental procedures (Gouws et al., 2004).
  • Surgery and Anesthesia :

    • Articaine is effective for short-acting anesthesia in various surgical procedures. It is considered safe, with no evidence of above-average neurotoxicity (Bayalieva et al., 2022).
    • It has been used successfully for sub-Tenon's anesthesia in cataract surgery (Gouws et al., 2004).
    • Articaine is also effective as an adjunctive local anesthetic for painless surgery at the muscular fascia level (Schulze, Cohen, & Nelson, 2006).
  • Pharmacological Properties :

    • It exhibits unique pharmacological properties like the ability to form an intramolecular hydrogen bond, enhancing its diffusion through membranes and connective tissue (Skjevik, Haug, Lygre, & Teigen, 2011).
    • Articaine inhibits Ca-ATPase activity and calcium uptake in sarcoplasmic reticulum membranes in a concentration-dependent manner (Sánchez, Di Croce, Richard, & Takara, 2012).
  • Safety and Efficacy :

    • It is considered a well-tolerated, safe, and effective local anesthetic for clinical dentistry, with a low incidence of adverse events (Malamed, Gagnon, & Leblanc, 2001).
    • Articaine does not inhibit HERG channels at clinically relevant concentrations, suggesting its safety for local and regional anesthesia (Siebrands & Friederich, 2007).

Safety And Hazards

Articaine is generally safe for use but like all medications, it can have side effects. It may cause skin and eye irritation . Ingestion may cause slight gastrointestinal irritation . Inhalation may cause slight respiratory tract irritation with coughing and anesthetic effects . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGIAADRBBLJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048536
Record name Articaine
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URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Articaine

CAS RN

23964-58-1
Record name Articaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23964-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Articaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Articaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARTICAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

172-173
Record name Articaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09009
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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